molecular formula C10H13BO6 B13887609 (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid

(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid

Cat. No.: B13887609
M. Wt: 240.02 g/mol
InChI Key: MNZTYXNWSHZRFI-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is a tri-substituted aromatic boronic acid with methoxy groups at positions 3 and 4 and a methoxycarbonyl group at position 5. Boronic acids are widely used in medicinal chemistry due to their stability, low toxicity, and versatility as bioisosteres of carboxylic acids . The electron-withdrawing methoxycarbonyl group and electron-donating methoxy substituents on this compound likely modulate its Lewis acidity (pKa) and binding affinity, influencing its interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C10H13BO6

Molecular Weight

240.02 g/mol

IUPAC Name

(3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C10H13BO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5,13-14H,1-3H3

InChI Key

MNZTYXNWSHZRFI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most reliable and widely used methods to prepare substituted arylboronic acids like (3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This method involves coupling an aryl halide with a boronate ester or boronic acid under palladium catalysis.

  • Typical reagents and conditions:

    • Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0)
    • Base such as sodium carbonate
    • Solvent mixture of ethanol, water, and toluene
    • Inert atmosphere (nitrogen or argon)
    • Heating at approximately 65 °C for 1 hour
  • Example procedure:
    A boronate ester of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is reacted with an appropriate aryl halide bearing methoxy and methoxycarbonyl groups in the presence of the palladium catalyst and sodium carbonate base. After completion, the reaction mixture is filtered, extracted, washed, dried, and concentrated to yield the crude product which is purified further.

This approach is advantageous due to its high selectivity and compatibility with various functional groups including methoxy and ester groups.

Protection and Deprotection Strategies

Boronic acids tend to be unstable and difficult to purify due to their tendency to form cyclic anhydrides or undergo oxidation. Therefore, boronic esters are often synthesized first and then deprotected to yield the free boronic acid.

  • Pinacolyl boronic ester deprotection:

    • A two-step mild deprotection protocol involving diethanolamine-protected intermediates has been developed.
    • This method tolerates various functional groups and avoids harsh conditions that may degrade sensitive substituents such as methoxycarbonyl groups.
  • Use of protecting groups:

    • Methoxy groups and ester functionalities are usually stable under Suzuki coupling conditions.
    • Protective groups on the boronic acid moiety (e.g., pinacol esters) facilitate purification and handling.

Alternative Synthetic Routes

  • Bromination followed by Suzuki coupling:
    Some synthetic routes start with bromination of a suitably substituted phenyl precursor (e.g., 3,4-dimethoxy-5-methyl benzoate), followed by Suzuki coupling with boronic acid derivatives to install the boronic acid functionality.

  • Oxidation and functional group transformations:
    Boronic acid derivatives can be synthesized via oxidation of boranes or via conversion of boronic esters through controlled hydrolysis and oxidation steps.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Suzuki-Miyaura Coupling Pd(0) catalyst, base, mild heating, inert gas High selectivity, functional group tolerance Requires expensive Pd catalyst; sensitive to moisture
Pinacolyl Boronic Ester Deprotection Mild two-step deprotection using diethanolamine Mild conditions, preserves sensitive groups Additional synthetic steps required
Bromination + Suzuki Coupling Bromination of precursor followed by coupling Versatile for various substitutions Bromination step may require careful control
Oxidation of Boranes Controlled oxidation of organoboranes Direct access to boronic acids Boranes are air-sensitive and hazardous

Research Findings and Optimization

  • The use of mixed solvent systems (ethanol, water, toluene) and nitrogen bubbling enhances the reaction efficiency in Suzuki couplings.
  • Protective group strategies are crucial for maintaining the integrity of methoxycarbonyl groups during synthesis.
  • Catalytic amounts of acetic acid can facilitate certain transformations during intermediate steps without affecting boronic acid functionality.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and filtration through celite are standard practices for isolating the product.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The pKa of boronic acids is critical for their reactivity under physiological conditions. Substituents influence acidity through electronic effects:

  • Electron-withdrawing groups (EWGs) , such as methoxycarbonyl (-CO₂CH₃), lower pKa by stabilizing the conjugate base (boronate).
  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃), increase pKa by destabilizing the boronate .
Compound Substituents Predicted pKa* Key Electronic Effects
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid 3-OCH₃, 4-OCH₃, 5-CO₂CH₃ 7.5–8.5 Balanced EDG/EWG mix; moderate acidity
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid 3-CO₂CH₃, 5-CO₂CH₃ 6.5–7.5 Strong EWGs; higher acidity
(4-Methoxycarbonyl-3,5-dimethylphenyl)boronic acid 3-CH₃, 5-CH₃, 4-CO₂CH₃ 8.0–9.0 EDG (methyl) dominance; higher pKa
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Complex aryl-ether substituents ~8.0 EDG-rich; lower acidity

*Predicted based on substituent electronic contributions.

The target compound’s pKa is intermediate between purely EWG-substituted analogs (e.g., 3,5-bis(methoxycarbonyl)) and EDG-rich derivatives (e.g., 4-methoxycarbonyl-3,5-dimethyl). This balance may enhance its ability to form stable diol complexes at physiological pH (~7.4), a key mechanism in targeting glycans or enzymes .

Structural Analogues and Functional Trade-offs

  • (3,5-Bis(methoxycarbonyl)phenyl)boronic acid : The dual EWGs increase acidity but may reduce metabolic stability compared to the target compound’s EDG/EWG mix.
  • [5-(Benzyloxy)-2-methoxyphenyl]boronic acid : Bulky benzyloxy groups may sterically hinder target binding, whereas the target’s smaller substituents allow broader interactions.

Biological Activity

(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}B_{O}_5
  • Molecular Weight : 234.03 g/mol
  • CAS Number : 603122-41-4
  • IUPAC Name : 3,4-dimethoxy-5-(methoxycarbonyl)phenylboronic acid

The biological activity of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
  • Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialInhibits growth of Gram-positive bacteria
Enzyme inhibitionInhibits protease activity

Case Studies

  • Anticancer Studies : A study evaluated the effects of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity at micromolar concentrations, with evidence of apoptosis through caspase activation.
  • Antibacterial Activity : In a comparative study against common bacterial strains, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
  • Enzyme Interaction : Research focusing on the inhibition of serine proteases revealed that (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid binds effectively to the active site of the enzyme, leading to a decrease in enzymatic activity by up to 75% at optimal concentrations.

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